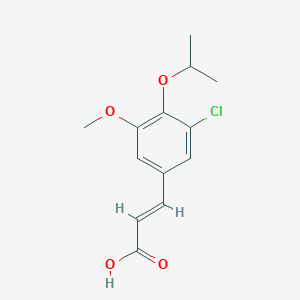

(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid is a structurally complex molecule that appears to be a derivative of acrylic acid with substitutions on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related acrylic acid derivatives typically involves condensation reactions, as seen in the synthesis of (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, which was prepared through esterification and deprotection steps . Another example is the synthesis of 2-(benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid via acid hydrolysis . These methods suggest that the compound of interest could potentially be synthesized through similar esterification or condensation reactions, possibly involving a protected intermediate that is later deprotected to yield the final product.

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . For instance, the structure of the hybrid compound in paper was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis. Similarly, the structure of the compound in paper was established based on IR, 1H NMR, and 13C-NMR data. These techniques would likely be applicable in analyzing the structure of (2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid as well.

Chemical Reactions Analysis

The reactivity of acrylic acid derivatives can vary depending on the substituents attached to the aromatic ring and the acrylic acid moiety. The papers provided do not detail specific reactions for the compound , but they do show that acrylic acid derivatives can participate in further chemical transformations, such as esterification and hydrolysis . These reactions are influenced by the electronic and steric effects of the substituents on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. For example, the presence of methoxy and hydroxy groups can affect the solubility and reactivity of these compounds . The crystalline structure of similar compounds has been determined using X-ray crystallography, which provides information on the molecular conformation and the potential for intermolecular interactions . The physical properties such as melting point, boiling point, and solubility would be expected to be influenced by the specific functional groups present in the compound of interest.

Applications De Recherche Scientifique

Synthesis and Structural Analysis : Research has explored the synthesis and separation of similar compounds, like E and Z isomers of acrylic acid derivatives. For instance, Chenna et al. (2008) focused on synthesizing, separating, and determining the crystal structures of E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid (Chenna, Shinkre, Patel, Owens, Gray, & Velu, 2008).

Corrosion Inhibition : Acrylamide derivatives, including acrylic acid derivatives, have been studied for their potential as corrosion inhibitors. Abu-Rayyan et al. (2022) researched the effectiveness of certain synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Mechanism of Reaction : Research by Liu et al. (2009) explored the synthesis and reaction mechanism of similar compounds, such as 3-(4-methoxyphenylazo)acrylic acid, providing insights into the reaction mechanisms of related acrylic acid derivatives (Liu, Wang, Xu, Zhao, Tang, Cheng, & Zhou, 2009).

Polymer Modification : Studies have been conducted on modifying polymers with acrylic acid derivatives. Aly and El-Mohdy (2015) worked on modifying radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amines, indicating the utility of acrylic acid derivatives in polymer science (Aly & El-Mohdy, 2015).

Metal-Organic Frameworks (MOFs) : Xie et al. (2007) utilized acrylic acid derivatives to construct novel metal-organic frameworks, highlighting the application of these compounds in the development of MOFs (Xie, Yu, Huang, Wang, Niu, Teng, & Li, 2007).

Electron Donor Properties : Vacek et al. (2020) researched diferulate, a compound related to acrylic acid derivatives, for its high electron-donor properties, which is significant for developing bioactive and technologically applicable substances (Vacek, Zatloukalová, Vrba, De Vleeschouwer, de Proft, Obluková, Sokolová, & Pospíšil, 2020).

Anticancer Potential : Gonçalves et al. (2021) synthesized and evaluated the cytotoxic activity of esters derived from cinnamic acid, a related compound, showing the potential application of acrylic acid derivatives in cancer research (Gonçalves, Farias, Silva, Pessoa, Zocolo, Zampieri, de Lemos, & Monte, 2021).

Propriétés

IUPAC Name |

(E)-3-(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-8(2)18-13-10(14)6-9(4-5-12(15)16)7-11(13)17-3/h4-8H,1-3H3,(H,15,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDANODNQTZPDT-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)